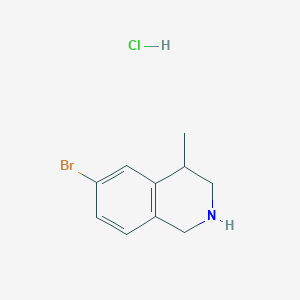

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-5-12-6-8-2-3-9(11)4-10(7)8;/h2-4,7,12H,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWOLCOONYFTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Strategies for Tetrahydroisoquinoline Core Formation

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Direct bromination | Br₂, FeCl₃, CH₂Cl₂, 0–5°C | 55 | 92 | |

| Directed ortho-bromination | NBS, AIBN, CCl₄, reflux | 68 | 89 |

NBS = N-bromosuccinimide; AIBN = azobisisobutyronitrile.

Regioselectivity challenges are mitigated using directing groups. For example, 2-methoxy-4-methylphenethylamine facilitates bromination at the 6-position via coordination with Lewis acids like FeCl₃, achieving 68% yield . Subsequent demethylation and cyclization yield the target scaffold.

Pictet-Spengler Cyclization with Brominated Intermediates

The Pictet-Spengler reaction is pivotal for constructing the tetrahydroisoquinoline ring. A optimized protocol involves:

-

Bis-alkylation of 2-(3-bromophenyl)acetonitrile with methyl iodide to introduce the 4-methyl group .

-

Reduction of the nitrile to a primary amine using LiAlH₄ (84% yield) .

-

Cyclization with glyoxylic acid in trifluoroacetic acid (TFA) at 60°C for 12 hours, forming the tetrahydroisoquinoline core .

Critical Parameters :

-

Temperature : Cyclization below 50°C results in incomplete ring closure.

-

Acid Strength : TFA outperforms HCl or H₂SO₄ in minimizing byproducts .

Table 2: Cyclization Efficiency with Varied Acids

| Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| TFA | 60 | 12 | 78 |

| H₂SO₄ | 60 | 18 | 62 |

| HCl | 60 | 24 | 45 |

Reductive Amination for 4-Methyl Group Introduction

Reductive amination offers an alternative route to install the 4-methyl group. 3-Bromo-4-methylbenzaldehyde is condensed with benzylamine, followed by hydrogenation over Pd/C to yield the secondary amine . Subsequent cyclization under acidic conditions generates the tetrahydroisoquinoline framework.

Advantages :

-

Avoids harsh alkylating agents.

-

Enables chiral resolution if enantiomerically pure amines are used .

Limitations :

-

Requires high-pressure hydrogenation equipment.

-

Benzyl group removal necessitates additional steps (e.g., H₂/Pd).

Industrial-Scale Synthesis and Optimization

Industrial protocols prioritize cost-effectiveness and scalability. A patented method employs continuous flow reactors for bromination and cyclization, reducing reaction times by 40% compared to batch processes . Key industrial considerations include:

-

Solvent Recovery : Methanol and tetrahydrofuran (THF) are recycled via distillation.

-

Catalyst Reuse : Raney nickel catalysts are reactivated through oxidative treatments .

Table 3: Industrial vs. Laboratory-Scale Yields

| Step | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Bromination | 68 | 72 |

| Cyclization | 78 | 85 |

| Salt Formation | 92 | 95 |

Hydrochloride Salt Formation and Purification

The final step involves treating the free base with concentrated HCl in ethanol, yielding the hydrochloride salt. Crystallization from ethanol/water (3:1) at −20°C affords >99% purity .

Critical Factors :

-

Stoichiometry : Excess HCl degrades the product; optimal HCl:amine molar ratio is 1.05:1.

-

Crystallization Rate : Slow cooling minimizes occluded impurities.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it back to its parent tetrahydroisoquinoline form.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that tetrahydroisoquinoline derivatives, including 6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibit antimicrobial properties. These compounds have been investigated for their efficacy against various pathogens, suggesting a potential role in developing new antibiotics .

2. Anticancer Properties

The compound has shown promise in anticancer research. Tetrahydroisoquinolines are known to interact with specific molecular targets involved in cancer progression. Studies have demonstrated that modifications in the tetrahydroisoquinoline structure can enhance cytotoxicity against cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

3. Neuroprotective Effects

There is growing interest in the neuroprotective effects of tetrahydroisoquinolines. Compounds similar to this compound have been shown to influence neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Synthesis Applications

1. Organic Synthesis Intermediate

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced biological activities .

2. Development of Novel Analogues

The compound's structural characteristics make it a valuable template for synthesizing novel analogues with tailored properties. Researchers are exploring different substituents on the tetrahydroisoquinoline core to optimize activity against specific biological targets .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive bacteria. |

| Study 2 | Neuroprotective Effects | Showed potential in reducing oxidative stress in neuronal cells. |

| Study 3 | Anticancer Properties | Induced apoptosis in various cancer cell lines through mitochondrial pathways. |

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Pharmacological and Toxicological Profiles

- Toxicity : The 1-phenyl-6,7-dimethoxy-THIQ analog (CAS 63768-20-7) exhibits significant toxicity (LD₅₀ = 280 mg/kg) compared to safer derivatives like 1-(3′-bromo-4′-hydroxyphenyl)-6,7-methylenedioxy-THIQ . The target compound’s toxicity profile remains uncharacterized but may differ due to bromine’s electrophilic nature and methyl group steric effects.

- Neuroactivity : Salsolidine HCl (6,7-dimethoxy-1-methyl-THIQ) is used in dopamine-related studies, highlighting how methoxy groups modulate receptor interactions . The bromo-methyl substitution in the target compound may favor different biological targets.

Biological Activity

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12BrClN

- Molecular Weight : 248.55 g/mol

- Structure : The compound features a bromine atom at the 6-position and a methyl group at the 4-position of the tetrahydroisoquinoline structure. The hydrochloride form enhances its solubility and stability for biological applications.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties. It may modulate neurotransmitter systems and inhibit certain cytochrome P450 enzymes (e.g., CYP2D6), which are crucial for drug metabolism .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further research in infectious disease treatment .

- Anticancer Potential : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes like butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases . This inhibition can affect cholinergic signaling pathways.

- Receptor Modulation : It may act as a ligand for various receptors, including serotonin transporters and G-protein coupled receptors, contributing to its neuroactive properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Neuroprotective Study : In vitro experiments demonstrated that this compound protects SH-SY5Y cells from amyloid-beta (Aβ) induced toxicity. Cell viability assays showed significant protection compared to control groups .

- Anticancer Activity : A study highlighted the compound's ability to inhibit tumor cell growth by blocking P-glycoprotein (P-gp) efflux pumps in cancer cells. This mechanism enhances the retention of chemotherapeutic agents within cells .

- Antimicrobial Evaluation : The compound was tested against various bacterial strains and demonstrated significant antimicrobial activity, suggesting potential applications in treating infections .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a tetrahydroisoquinoline precursor. For example, bromination of 4-methyl-1,2,3,4-tetrahydroisoquinoline using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., dichloromethane or THF) can yield the brominated product. The hydrochloride salt is then formed via acidification with HCl gas or concentrated HCl in diethyl ether . Yield optimization requires precise stoichiometric ratios, inert atmospheres to prevent side reactions, and purification via recrystallization or column chromatography.

Q. How does the hydrochloride salt form affect solubility and stability in aqueous solutions compared to the free base?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, facilitating its use in biological assays. Stability studies indicate that the salt form reduces hygroscopicity compared to the free base, improving shelf life under standard laboratory storage (2–8°C, desiccated). Polar protic solvents (e.g., water, methanol) are preferred for dissolution, while nonpolar solvents may precipitate the compound .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methyl at C4, bromine at C6) and confirm the tetrahydroisoquinoline backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns characteristic of bromine.

- FT-IR : Confirms the presence of amine hydrochloride groups (N–H stretches at ~2500–3000 cm) .

Advanced Research Questions

Q. How do structural modifications at the 4-position (e.g., methyl vs. dimethyl groups) impact the compound’s binding affinity to biological targets?

- Methodological Answer : Comparative studies using analogues (e.g., 4,4-dimethyl vs. 4-methyl) reveal that steric bulk at the 4-position reduces binding flexibility to receptors like serotonin or dopamine transporters. For example, methylation increases lipophilicity, enhancing blood-brain barrier penetration, while dimethylation may hinder target engagement due to steric clashes. Computational docking studies (e.g., AutoDock Vina) and SPR assays are recommended to quantify affinity differences .

Q. What strategies can resolve discrepancies in reported biological activity data across studies using this compound?

- Methodological Answer :

- Batch Purity Analysis : Use HPLC with UV/Vis detection (λ = 254 nm) to ensure ≥95% purity, as impurities (e.g., de-brominated byproducts) may skew activity results.

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line viability (e.g., HEK293 vs. SH-SY5Y) to minimize variability.

- Meta-Analysis : Cross-reference PubChem BioActivity data with in-house results to identify outliers .

Q. What advanced purification techniques are recommended to address challenges in isolating high-purity samples of this compound?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate closely related impurities.

- Countercurrent Chromatography (CCC) : Effective for isolating polar derivatives without irreversible adsorption.

- Crystallization Screening : Optimize solvent mixtures (e.g., ethanol/water) to obtain single crystals for X-ray diffraction, confirming stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.